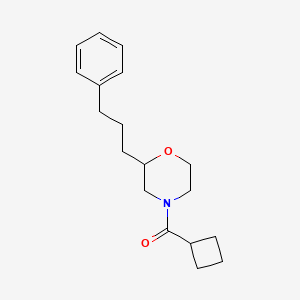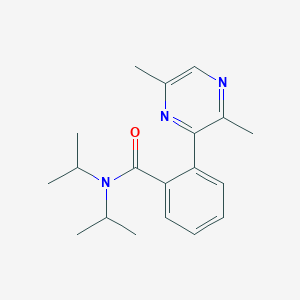
N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide
Overview
Description
N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide, also known as CMS-121, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-alanine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the brain. This leads to a decrease in neuronal excitability and can explain the anxiolytic and antidepressant effects of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide. Additionally, N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has been shown to modulate the activity of voltage-gated calcium channels, which can explain its potential use in the treatment of pain.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. Additionally, N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. This can further contribute to the anxiolytic and antidepressant effects of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide. N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has also been shown to decrease the activity of voltage-gated calcium channels, which can explain its potential use in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has shown promising results in various preclinical studies, which suggests that it may have potential therapeutic applications. However, one limitation of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for the study of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide. One potential direction is to further investigate its mechanism of action to better understand its potential therapeutic applications and side effects. Additionally, more preclinical studies are needed to determine the efficacy and safety of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide in humans.
Scientific Research Applications
N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide has been studied for its potential use in the treatment of pain and addiction.
properties
IUPAC Name |
N-cycloheptyl-3-(methanesulfonamido)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-14(11-7-5-3-4-6-8-11)12(15)9-10-13-18(2,16)17/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXCANJRQPKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cycloheptyl-N~1~-methyl-N~3~-(methylsulfonyl)-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812794.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(hydroxymethyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B3812797.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B3812805.png)
![6-{4-[(dimethylamino)methyl]phenyl}nicotinic acid](/img/structure/B3812816.png)
![N-[2-(5-methyl-2-furyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3812819.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3812827.png)
![N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide](/img/structure/B3812829.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B3812830.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3812835.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3812840.png)
![4-methyl-2-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B3812858.png)
![N-[2-(dimethylamino)ethyl]-2,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3812870.png)